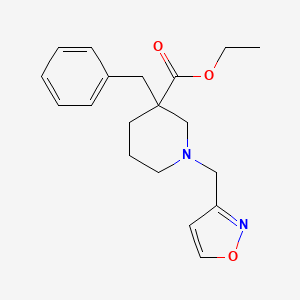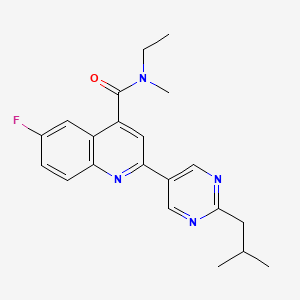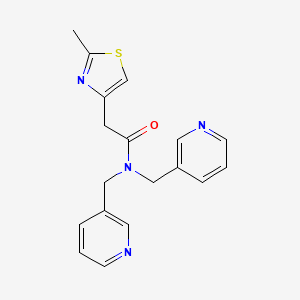![molecular formula C22H28N4O2 B3804950 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3804950.png)
7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane
Übersicht
Beschreibung
7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic derivative of diazabicycloalkane and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or enzymes in the body. This binding leads to the activation or inhibition of various cellular pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane exhibits antimicrobial, anticancer, and anti-inflammatory activities. It has also been shown to have potential as a diagnostic tool in imaging studies. Moreover, this compound has been studied for its effects on various cellular pathways, including apoptosis, cell cycle regulation, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a novel compound with various applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane. These include studying its potential as a diagnostic tool in imaging studies, developing metal-based drugs using this compound as a ligand, and further elucidating its mechanism of action. Additionally, exploring the potential side effects and toxicity of this compound is also an important area of future research.
Conclusion:
In conclusion, 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane has potential applications in various fields of research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been used as a ligand in the development of metal-based drugs. Moreover, it has been studied for its potential as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17-12-24-20(13-23-17)21(27)26-10-8-22(16-26)7-4-9-25(15-22)14-18-5-3-6-19(11-18)28-2/h3,5-6,11-13H,4,7-10,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSDDSJDXGUTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxybenzyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3804867.png)
![2-{3-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B3804882.png)
![N-[4-(2-{[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3804892.png)
![N-(2-chloro-6-fluorobenzyl)-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3804905.png)

methanone](/img/structure/B3804920.png)
![5-{1-[3-(2-thienyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3804925.png)
![3-methyl-4-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridine](/img/structure/B3804935.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3804945.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B3804949.png)
![(8R*,9aS*)-8-hydroxy-2-[(2-propyl-1,3-thiazol-4-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3804956.png)

![2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3804961.png)
